molecular formula C15H19NO3 B12104453 Methyl 4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12104453
M. Wt: 261.32 g/mol
InChI Key: MGYPDUYJDMWRCB-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an allylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the allylphenoxy group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Allylphenoxy Group: This step may involve nucleophilic substitution reactions where an allylphenol derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2S,4S)-4-(2-PHENOXY)-2-PYRROLIDINECARBOXYLATE: Lacks the allyl group, which may affect its reactivity and biological activity.

    METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PIPERIDINECARBOXYLATE: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its chemical properties and interactions.

Uniqueness

METHYL (2S,4S)-4-(2-ALLYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is unique due to its specific structural features, such as the combination of the pyrrolidine ring and the allylphenoxy group

Properties

IUPAC Name

methyl 4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h3-5,7-8,12-13,16H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPDUYJDMWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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